![molecular formula C14H15NO5S B2364594 2-[2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-4-yl]acetic Acid CAS No. 927973-63-5](/img/structure/B2364594.png)
2-[2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-4-yl]acetic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 3,4,5-Trimethoxyphenylacetic acid . This is a white to cream-colored crystalline powder . It is a member of methoxybenzenes .
Molecular Structure Analysis
The molecular formula for 3,4,5-Trimethoxyphenylacetic acid is C11H14O5 . The SMILES string representation is COc1cc(CC(O)=O)cc(OC)c1OC .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4,5-Trimethoxyphenylacetic acid are as follows :Applications De Recherche Scientifique
1. Herbicide Toxicity and Environmental Impact
2,4-Dichlorophenoxyacetic acid (2,4-D), a compound similar in structure to the one , is widely used as a herbicide for agricultural and urban activities. Research has advanced rapidly in understanding its toxicological and mutagenic effects. The scientometric review by Zuanazzi et al. (2020) provides insights into the specific characteristics of 2,4-D toxicity and mutagenicity, highlighting its environmental impact and the need for future research focusing on molecular biology, especially gene expression, and pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).
2. Carcinogenic Outcomes and Mechanisms from Exposure
Studies have suggested an association between exposure to chlorophenoxy compounds like 2,4-D and certain cancers. Stackelberg (2013) conducted a systematic review to evaluate key cellular events in disease etiology related to these compounds. The review concludes that while there are plausible hypotheses for carcinogenic modes of action, environmental exposures are generally not sufficient to support a causal relationship (Stackelberg, 2013).
3. Development of Antioxidant and Anti-inflammatory Agents
Benzofused thiazole analogues, similar in structure to the compound , have shown promising results as lead molecules for therapeutic agents including anticancer, anti-inflammatory, antioxidant, and antiviral applications. The study by Raut et al. (2020) on benzofused thiazole derivatives demonstrates their potential as alternative antioxidant and anti-inflammatory agents (Raut et al., 2020).
Mécanisme D'action
Target of Action
Compounds with a similar 2-aminothiazole scaffold have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It is known that 2-aminothiazole derivatives, which share a similar structure, have been used in the development of anticancer drugs . These compounds are believed to interact with their targets, leading to changes that inhibit the growth of cancer cells .
Biochemical Pathways
It is known that 2-aminothiazole derivatives can affect a wide range of biochemical pathways involved in cancer cell growth and proliferation .
Result of Action
It is known that 2-aminothiazole derivatives can inhibit the growth of various human cancerous cell lines .
Propriétés
IUPAC Name |
2-[2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5S/c1-18-10-4-8(5-11(19-2)13(10)20-3)14-15-9(7-21-14)6-12(16)17/h4-5,7H,6H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBVQATVMBXAEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC(=CS2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-4-yl]acetic Acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-[(2-methoxyphenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2364511.png)
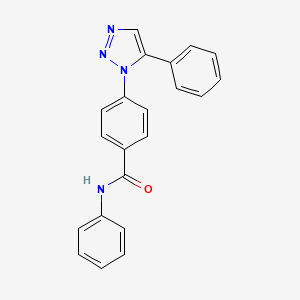
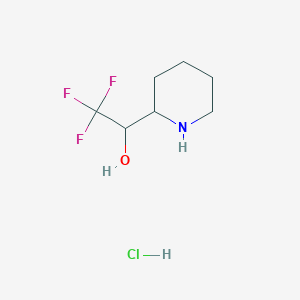
![N-[4-hydroxy-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2364516.png)
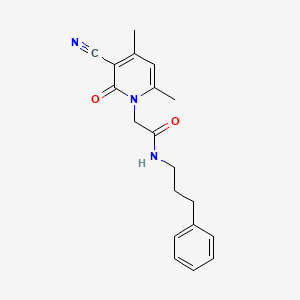
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B2364519.png)
![2-Phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2364521.png)
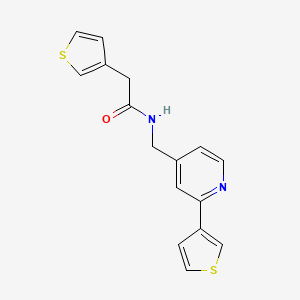
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2364526.png)
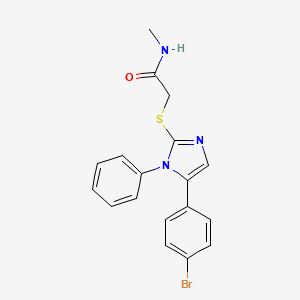
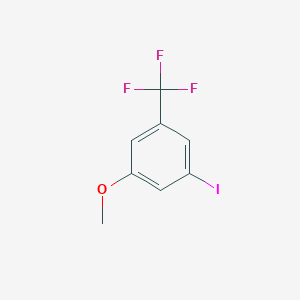
![methyl 4-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate](/img/structure/B2364531.png)
![Methyl (E)-4-[methyl-[[8-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]amino]-4-oxobut-2-enoate](/img/structure/B2364532.png)
![3-[[1-[(3,5-Difluorophenyl)methylsulfonyl]piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2364533.png)